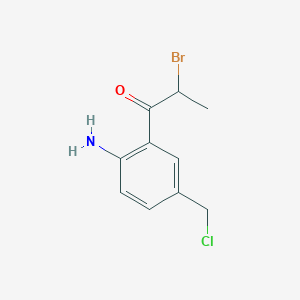

1-(2-Amino-5-(chloromethyl)phenyl)-2-bromopropan-1-one

説明

1-(2-Amino-5-(chloromethyl)phenyl)-2-bromopropan-1-one (CAS: 1807049-10-0) is a halogenated aromatic ketone derivative with the molecular formula C₁₀H₁₁BrClNO and a molar mass of 276.56 g/mol. Key properties include a predicted density of 1.527 g/cm³, boiling point of 416.9±40.0 °C, and pKa of 1.31±0.10 . The compound features a brominated propanone backbone, a chloromethyl group at the 5-position, and an amino group at the 2-position of the phenyl ring. This structural configuration imparts unique reactivity and physicochemical properties, making it relevant in pharmaceutical and materials chemistry.

特性

分子式 |

C10H11BrClNO |

|---|---|

分子量 |

276.56 g/mol |

IUPAC名 |

1-[2-amino-5-(chloromethyl)phenyl]-2-bromopropan-1-one |

InChI |

InChI=1S/C10H11BrClNO/c1-6(11)10(14)8-4-7(5-12)2-3-9(8)13/h2-4,6H,5,13H2,1H3 |

InChIキー |

OYTWZUFSXYZOQQ-UHFFFAOYSA-N |

正規SMILES |

CC(C(=O)C1=C(C=CC(=C1)CCl)N)Br |

製品の起源 |

United States |

準備方法

The synthesis of 1-(2-Amino-5-(chloromethyl)phenyl)-2-bromopropan-1-one typically involves multiple steps, starting with the preparation of the phenyl ring with the desired substituentsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. These methods often employ continuous flow reactors and automated systems to maintain consistent quality and efficiency .

化学反応の分析

1-(2-Amino-5-(chloromethyl)phenyl)-2-bromopropan-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.

Reduction: Reduction reactions can convert the bromopropanone moiety into alcohols or alkanes.

Substitution: The amino and chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and the nature of the reagents used .

科学的研究の応用

1-(2-Amino-5-(chloromethyl)phenyl)-2-bromopropan-1-one has a wide range of applications in scientific research:

作用機序

The mechanism of action of 1-(2-Amino-5-(chloromethyl)phenyl)-2-bromopropan-1-one involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds with biological molecules, while the bromopropanone moiety can participate in electrophilic reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent-Based Comparisons

Halogenated Arylpropanones

Compounds with bromo/chloro substituents and ketone functionalities share similarities in synthesis and reactivity:

Key Observations :

- Steric Effects : The chloromethyl group in the target compound introduces steric hindrance, which may reduce reaction rates in comparison to smaller substituents like methylsulfanyl .

- Crystallinity: Brominated enones, such as 2-Bromo-1-(4-methylphenyl)-3-phenyl-prop-2-en-1-one, exhibit defined crystalline structures , whereas the target compound’s crystallinity remains unreported.

Ortho-Acylphenyl Derivatives

lists structurally related ortho-acylphenyl compounds (e.g., 1-(2-amino-5-chlorophenyl)ethanone, 1-(2-amino-5-bromophenyl)ethanone) . These lack the chloromethyl group but share the amino-ketone framework. Their synthesis typically involves Friedel-Crafts acylation or iodination followed by cross-coupling, differing from the target compound’s halogenation pathway .

Physicochemical and Reactivity Profiles

- Boiling Points: The target compound’s high predicted boiling point (416.9±40.0 °C) exceeds that of less halogenated analogs (e.g., 1-(2-amino-5-methylphenyl)ethanone), likely due to increased molecular weight and halogen-induced dipole interactions.

- Acidity: The pKa of 1.31 indicates moderate acidity, comparable to other brominated acetophenones but lower than non-halogenated analogs.

- Reactivity : The chloromethyl group may undergo nucleophilic substitution more readily than methyl or trifluoromethoxy groups, offering pathways for further functionalization .

Research Implications and Gaps

- Applications: The target compound’s dual halogen and amino groups suggest utility in drug discovery (e.g., kinase inhibitors) or polymer chemistry.

- Data Limitations : Key parameters like synthetic yields, crystallographic data, and spectral characterization (NMR, IR) for the target compound are absent in the evidence, highlighting areas for future research.

生物活性

1-(2-Amino-5-(chloromethyl)phenyl)-2-bromopropan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromopropanone moiety and an amino group, which play crucial roles in its interactions with biological targets. The structural formula can be represented as follows:

This unique combination of functional groups allows for various interactions with enzymes and receptors, potentially leading to inhibitory effects on their activities.

The biological activity of 1-(2-Amino-5-(chloromethyl)phenyl)-2-bromopropan-1-one primarily arises from its ability to interact with molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound is believed to bind to active sites on enzymes, altering their conformation and inhibiting their activity. This interaction may influence critical metabolic pathways and signal transduction processes within cells.

- Protein Interactions : The amino group can form hydrogen bonds with proteins, while the bromopropanone moiety can participate in electrophilic reactions, leading to covalent bond formation.

Biological Activity

Research has demonstrated that 1-(2-Amino-5-(chloromethyl)phenyl)-2-bromopropan-1-one exhibits significant biological activity across various studies:

- Cytotoxicity : In vitro studies have shown that the compound possesses cytotoxic effects against several cancer cell lines. For example, it has been tested against human childhood and adult acute lymphoblastic leukemia (CEM-13), demonstrating IC50 values in the sub-micromolar range .

- Apoptosis Induction : Flow cytometry assays revealed that the compound can induce apoptosis in cancer cells, acting in a dose-dependent manner. This suggests potential therapeutic applications in cancer treatment .

Table 1: Summary of Biological Studies

| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| CEM-13 | <0.5 | Cytotoxicity | |

| MCF-7 | 15.63 | Apoptosis Induction | |

| U-937 | <2 | Enzyme Inhibition |

Case Study: Enzyme Interaction

A detailed study explored the interaction of 1-(2-Amino-5-(chloromethyl)phenyl)-2-bromopropan-1-one with a specific enzyme involved in metabolic pathways. The results indicated that the compound effectively inhibited enzyme activity, leading to alterations in cellular metabolism that could be beneficial in treating metabolic disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。